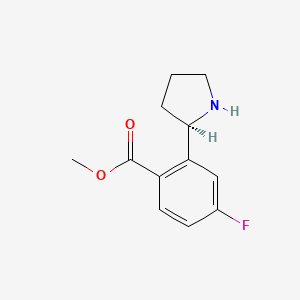

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate

CAS No.:

Cat. No.: VC17375558

Molecular Formula: C12H14FNO2

Molecular Weight: 223.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14FNO2 |

|---|---|

| Molecular Weight | 223.24 g/mol |

| IUPAC Name | methyl 4-fluoro-2-[(2R)-pyrrolidin-2-yl]benzoate |

| Standard InChI | InChI=1S/C12H14FNO2/c1-16-12(15)9-5-4-8(13)7-10(9)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3/t11-/m1/s1 |

| Standard InChI Key | ZXVCRMOSHJSLAP-LLVKDONJSA-N |

| Isomeric SMILES | COC(=O)C1=C(C=C(C=C1)F)[C@H]2CCCN2 |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)F)C2CCCN2 |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate features a benzoic acid derivative esterified with a methyl group. The benzene ring is substituted with a fluorine atom at the para position and a pyrrolidine ring at the ortho position. The pyrrolidine group, a five-membered saturated heterocycle with one nitrogen atom, adopts a specific (R)-configuration at the 2-position, which is critical for its stereochemical interactions .

The compound’s isomeric SMILES notation, , explicitly denotes the (R)-stereochemistry at the pyrrolidine carbon. This configuration is preserved in its hydrochloride salt (CAS: 1391580-47-4), where the addition of HCl protonates the pyrrolidine nitrogen, forming a stable crystalline solid with a molecular weight of 259.71 g/mol .

Comparative Structural Analysis

A comparative analysis with structurally analogous compounds reveals distinct differences in pharmacological relevance. For instance, Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate, which replaces the pyrrolidine with a pyrrolopyridine moiety, serves as an intermediate in synthesizing BCL-2 inhibitors like Venetoclax. The table below highlights key structural and physicochemical differences:

| Property | Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate | Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 223.24 | 310.26 |

| Key Functional Groups | Pyrrolidine, benzoate ester | Pyrrolopyridine, benzoate ester |

| Pharmacological Role | Research intermediate | Precursor to BCL-2 inhibitors |

This structural divergence underscores the tailored design of pyrrolidine-containing compounds for specific biological targets .

Synthesis and Scalability

Synthetic Routes

The synthesis of Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate involves multi-step processes that emphasize stereochemical control. A patent by Ku et al. (WO2008137087A1) outlines a scalable method for producing enantiopure pyrrolidine derivatives, which can be adapted for this compound . Key steps include:

-

Hydrogenation of 2-methylpyrroline: Using a platinum catalyst (e.g., 5% Pt-C) in an ethanol-methanol solvent system, 2-methylpyrroline undergoes asymmetric hydrogenation to yield (R)-2-methylpyrrolidine .

-

Esterification and functionalization: The pyrrolidine intermediate is coupled with 4-fluoro-2-bromobenzoic acid, followed by methyl esterification under mild conditions to preserve stereochemistry.

This route avoids corrosive reagents and minimizes intermediate isolation, enhancing commercial viability .

Challenges in Scalability

Earlier synthetic approaches faced limitations such as hygroscopic intermediates and expensive catalysts (e.g., lithium iodide at ~$13/gram) . Modern protocols prioritize cost-effective catalysts like platinum oxide and environmentally benign solvents (e.g., tetrahydrofuran), achieving optical purities exceeding 50% enantiomeric excess (ee) .

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for verifying the compound’s structure. The -NMR spectrum exhibits characteristic signals for the pyrrolidine ring (δ 1.8–2.2 ppm for CH₂ groups) and the aromatic protons adjacent to fluorine (δ 7.2–7.6 ppm). High-resolution MS confirms the molecular ion peak at m/z 223.24, consistent with the molecular formula .

Comparative Analysis with Analogues

Methyl 2-Fluoro-4-(Pyrrolidin-2-yl)Benzoate

This positional isomer (CAS: 1128075-28-4) shares the molecular formula but differs in fluorine and pyrrolidine substitution sites . The altered substitution pattern likely influences target selectivity, as ortho-substituted esters exhibit higher affinity for certain kinases compared to para-substituted derivatives .

Hydrochloride Salt Derivatives

The hydrochloride salt (CAS: 1391580-47-4) offers improved solubility in aqueous media, facilitating formulation for in vitro assays. Its molar mass (259.71 g/mol) and storage stability at room temperature make it preferable for long-term research use .

Applications in Research and Development

Drug Discovery

As a pharmaceutical intermediate, this compound is utilized in synthesizing small-molecule inhibitors targeting apoptotic pathways. Its chiral center enables enantioselective synthesis of derivatives with optimized pharmacokinetic profiles .

Chemical Biology Tools

Functionalization of the benzoate ester (e.g., hydrolysis to the carboxylic acid) allows conjugation with fluorescent probes or biotin tags, enabling target identification in proteomic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume